N-Boc-PEG5-alcohol
CAS No.: 1404111-67-6
Cat. No.: VC0536812
Molecular Formula: C15H31NO7
Molecular Weight: 337.41
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1404111-67-6 |
---|---|
Molecular Formula | C15H31NO7 |
Molecular Weight | 337.41 |
IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C15H31NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h17H,4-13H2,1-3H3,(H,16,18) |
Standard InChI Key | PBWLVPPLXJCLBC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
N-Boc-PEG5-alcohol is characterized by its dual functionality, containing both a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer serves as the backbone of the molecule, significantly enhancing its solubility in aqueous media . This unique combination of properties makes it highly suitable for various bioconjugation applications.
The compound has the molecular formula C15H31NO7 with a molecular weight of 337.4 g/mol . Its chemical structure can be represented by the SMILES notation: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCO . The compound is also known by its systematic name: tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate .
Physical and Chemical Characteristics
The key properties of N-Boc-PEG5-alcohol are summarized in the following table:
Property | Value |
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Molecular Formula | C15H31NO7 |
Molecular Weight | 337.4 g/mol |
CAS Number | 1404111-67-6 |
Functional Groups | Boc-protected amine/Alcohol |
Purity | 98% |
Recommended Storage | -20°C |
The compound's predicted collision cross-section data demonstrates its various potential ionization states in analytical applications:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 338.21733 | 180.5 |
[M+Na]+ | 360.19927 | 184.4 |
[M+NH4]+ | 355.24387 | 197.1 |
[M+K]+ | 376.17321 | 181.9 |
[M-H]- | 336.20277 | 175.5 |
[M+Na-2H]- | 358.18472 | 178.6 |
[M]+ | 337.20950 | 178.9 |
[M]- | 337.21060 | 178.9 |
These values are particularly useful for mass spectrometry analysis and identification of the compound in complex mixtures .
Functional Group Analysis
The distinctive chemical behavior of N-Boc-PEG5-alcohol derives from its two key functional groups: the hydroxyl group and the Boc-protected amine.
Hydroxyl Group
The terminal hydroxyl group is a versatile site for further chemical modifications. This functionality enables:
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Derivatization through various reactions including esterification, etherification, and oxidation
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Replacement with other reactive functional groups such as halides, tosylates, or mesylates
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Conjugation to biomolecules, drugs, or other chemical entities
The hydroxyl group's reactivity makes it an excellent handle for creating more complex molecular architectures while maintaining the beneficial properties of the PEG backbone.
PEG Spacer
The polyethylene glycol backbone consisting of five ethylene oxide units confers important properties:
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Enhanced water solubility compared to non-PEGylated analogs
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Reduced immunogenicity in biological applications
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Improved biocompatibility
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Formation of stable hydration layers that can reduce protein adsorption
These properties make the PEG spacer an essential component for applications in biological systems.
Applications in Chemical Synthesis
N-Boc-PEG5-alcohol serves as a valuable building block in organic synthesis and medicinal chemistry.
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) represent a cutting-edge approach to targeted protein degradation. N-Boc-PEG5-alcohol functions as a specialized linker in PROTAC synthesis:
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It connects protein-binding ligands to E3 ligase recruiters
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The PEG spacer provides appropriate distance and flexibility between the two binding elements
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The bifunctional nature allows for selective attachment to both components
The optimal length of the PEG5 spacer often provides a balance between solubility and structural constraints required for effective PROTAC function.
Bioconjugation Chemistry
The compound's dual functionality makes it ideal for bioconjugation applications:
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The hydroxyl can be activated for coupling to carboxylic acids on biomolecules
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After Boc deprotection, the free amine can react with activated carboxylic acids, isothiocyanates, or NHS esters
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The resulting conjugates maintain the favorable solubility provided by the PEG spacer
These properties make N-Boc-PEG5-alcohol a preferred choice for creating bioconjugates with improved pharmacokinetic properties.
Applications in Biosensing Technology
Recent research has demonstrated the utility of PEG derivatives, including N-Boc-PEG5-alcohol, in advanced biosensing applications.
Aptamer-Graphene Microtransistors
A notable application involves the incorporation of pyrene-PEG5-alcohol in aptamer-graphene microtransistors (AGMs) for long-term molecular monitoring:
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The sensors are functionalized with dopamine aptamers followed by pyrene-PEG5-alcohol
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The pyrene-PEG5-alcohol forms a stable hydration layer on the graphene surface
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This layer significantly reduces non-specific protein adsorption
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The modification enables sustained operation in challenging biological environments including protein-rich artificial cerebrospinal fluid and undiluted rat whole blood
Studies have shown that pyrene-PEG5-alcohol-modified sensors maintain their original performance toward physiologically relevant dopamine solutions (1 nM, 100 nM, and 10 μM) over one week, demonstrating its effectiveness as a passivation layer .
Biofouling Prevention
A critical challenge in biosensor development is preventing biofouling in complex biological matrices. Research indicates that PEG5 derivatives provide effective protection:
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Sensors with pyrene-PEG5-alcohol coating showed higher response durability compared to uncoated sensors
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The protection was effective in protein-rich artificial cerebrospinal fluid with 5 mg/mL bovine serum albumin
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The compound enabled sustained sensor operation in rat cerebrospinal fluid at 37°C for one week
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Even in undiluted rat whole blood, pyrene-PEG5-alcohol protected sensors demonstrated superior performance compared to unprotected controls
These findings highlight the potential of N-Boc-PEG5-alcohol derivatives in developing long-term implantable biosensors for continuous health monitoring.
Comparison with Similar Compounds
The properties and applications of N-Boc-PEG5-alcohol can be better understood by comparing it with similar PEG derivatives.
Comparative Analysis of PEG Derivatives
Different PEG chain lengths result in compounds with varied properties and applications:
Compound | PEG Units | Molecular Weight | Key Characteristics | Primary Applications |
---|---|---|---|---|
N-Boc-PEG5-alcohol | 5 | 337.4 g/mol | Balanced solubility and flexibility | PROTAC linkers, Biosensors |
N-Boc-PEG6-alcohol | 6 | 381.46 g/mol | Enhanced water solubility | Drug conjugation, Bioconjugation |
N-Boc-PEG4-alcohol | 4 | ~293 g/mol | Lower molecular weight, reduced flexibility | Smaller conjugates, Space-constrained applications |
The optimal selection depends on the specific requirements of the application, with N-Boc-PEG5-alcohol offering a balanced profile for many research purposes .
Current Research Trends
Research involving N-Boc-PEG5-alcohol continues to expand, with several emerging applications worth noting.
Advanced Drug Delivery Systems
The compound is increasingly utilized in the development of sophisticated drug delivery platforms:
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Creation of stimuli-responsive linkers in antibody-drug conjugates
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Development of targetable nanoparticle formulations
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Design of controlled-release mechanisms for therapeutic agents
Biosensing and Diagnostic Applications
As demonstrated in recent publications, PEG5 derivatives show significant potential in biosensing:
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Integration into graphene-based sensing platforms
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Development of long-term implantable sensors
The unique properties of N-Boc-PEG5-alcohol make it particularly valuable for these applications.
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